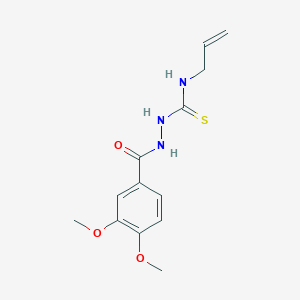

N-allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

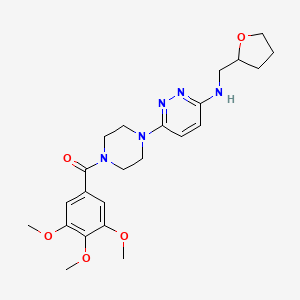

“N-allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C13H17N3O3S . It has a molecular weight of 295.36 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H17N3O3S . The average mass is 295.357 Da and the monoisotopic mass is 295.099060 Da .Scientific Research Applications

Highly Active and Selective Catalysis

N-allyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide and its derivatives have been explored for their catalytic properties. For instance, the application of similar hydrazine derivatives in Rh-catalyzed enantioselective hydroformylation has shown high activities and selectivities for various substrates. These findings suggest potential in catalysis applications, especially in achieving high regio- and enantioselectivities in organic synthesis (Clark et al., 2005).

Synthesis and Polymer Applications

Research on benzoxazine monomers containing allyl groups, which are structurally related to this compound, indicates significant potential in the development of high-performance thermosets. These monomers have been synthesized from phenol and Bisphenol A with allylamine and formaldehyde, exhibiting excellent thermal and mechanical properties. This opens avenues for creating advanced materials for industrial applications (Agag & Takeichi, 2003).

Biological Evaluations and Antioxidant Activities

Novel hydrazone derivatives based on this compound have been synthesized and evaluated for their biological activities. These compounds have shown significant antioxidative and antimutagenic activity, suggesting potential applications in the development of new therapeutic agents (Giziroğlu et al., 2015).

Anticancer Potential

Derivatives of this compound have been investigated for their anticancer activities. Studies involving the synthesis of azothiazoles based on thioamide have shown potential anticancer effects against different human cancer cells, highlighting the role of these compounds in promoting apoptosis and offering new directions for cancer treatment research (Sayed et al., 2022).

Corrosion Inhibition

Research involving aromatic hydrazide derivatives, which share a structural motif with this compound, has demonstrated their efficacy as corrosion inhibitors on mild steel in acidic environments. These studies provide insights into the development of new materials for protecting industrial machinery and infrastructure from corrosion (Kumari, Shetty, & Rao, 2017).

properties

IUPAC Name |

1-[(3,4-dimethoxybenzoyl)amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-4-7-14-13(20)16-15-12(17)9-5-6-10(18-2)11(8-9)19-3/h4-6,8H,1,7H2,2-3H3,(H,15,17)(H2,14,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZJAJXXKPFXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NNC(=S)NCC=C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2708587.png)

![3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid](/img/structure/B2708590.png)

![N-([2,2'-bifuran]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2708591.png)

![2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2708594.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2708595.png)

![Methyl 4-(benzo[d][1,3]dioxol-5-ylamino)-6-chloroquinoline-2-carboxylate](/img/structure/B2708599.png)

![1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2708600.png)